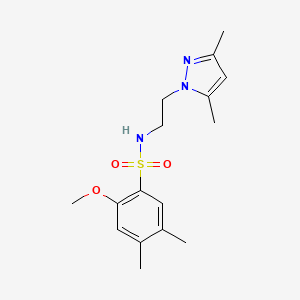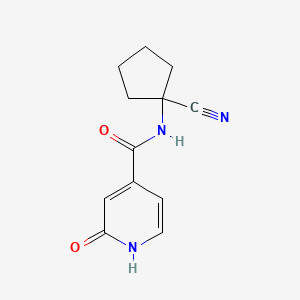![molecular formula C23H27FN4O4S B2520091 1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide CAS No. 933027-98-6](/img/structure/B2520091.png)
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a phenylpiperazino group, a sulfonyl group, and a pyrrolidinecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and phenylpiperazino groups are aromatic rings, which contribute to the stability of the molecule. The pyrrolidine ring is a non-aromatic ring, which could exist in various conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group in the pyrrolidinecarboxamide portion could potentially undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Environmental Persistence and Degradation
Fluorinated compounds, such as PFAS, are known for their chemical stability, resistance to degradation, and environmental persistence. Studies have focused on microbial degradation pathways and the environmental fate of these substances. For instance, the microbial degradation of polyfluoroalkyl chemicals highlights the complexity of biodegradation processes and identifies key intermediates and pathways involved (Liu & Avendaño, 2013). Understanding these mechanisms can inform the development of bioremediation strategies and environmental monitoring of fluorinated pollutants.
Toxicology and Human Health Impact
The toxicological profiles of fluorinated compounds, including their effects on human health and ecosystems, are critical areas of research. Investigations into the bioaccumulation and biomagnification potential of perfluoroalkyl acids (PFAAs) have raised concerns about their impacts on wildlife and human health. Studies have demonstrated that PFAAs can interfere with thyroid function and may be considered endocrine disruptors (Coperchini et al., 2017). This underscores the importance of monitoring human exposure to these compounds and understanding their health implications.
Potential Therapeutic Applications
While the focus on fluorinated compounds has predominantly been on their environmental and health impacts, the unique properties of these substances also offer potential therapeutic applications. For example, the study of sulfonamide inhibitors, including those with fluorinated groups, has identified these compounds as important for developing new drugs targeting various diseases (Gulcin & Taslimi, 2018). Further research into the biological activities of fluorinated compounds could uncover new treatments and pharmaceutical applications.
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c24-19-6-8-21(9-7-19)28-17-18(16-22(28)29)23(30)25-10-15-33(31,32)27-13-11-26(12-14-27)20-4-2-1-3-5-20/h1-9,18H,10-17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKCKHMJNACMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2520010.png)

![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)
![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)